N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide
Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide involves the reaction of 2-(phenylsulfanyl)acetic acid with 2-mercaptobenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate N-(2-mercaptobenzothiazol-6-yl)-2-(phenylsulfanyl)acetamide. This intermediate is then treated with methyl iodide to form the final product, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide.
Starting Materials
2-(phenylsulfanyl)acetic acid, 2-mercaptobenzothiazole, N,N'-dicyclohexylcarbodiimide (DCC), methyl iodide
Reaction
Step 1: Dissolve 2-(phenylsulfanyl)acetic acid and 2-mercaptobenzothiazole in a suitable solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting intermediate N-(2-mercaptobenzothiazol-6-yl)-2-(phenylsulfanyl)acetamide by column chromatography., Step 5: Dissolve the purified intermediate in a suitable solvent such as acetone., Step 6: Add methyl iodide to the reaction mixture and stir for several hours at room temperature., Step 7: Concentrate the reaction mixture and purify the final product N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide by column chromatography.
Mechanism Of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has also been shown to have antioxidant and antimicrobial properties.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low cost compared to other compounds with similar properties. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and to explore its mechanism of action. Another direction is to study its potential as a corrosion inhibitor in different types of materials. Additionally, more research is needed to fully understand its antimicrobial and antioxidant properties and to explore its potential applications in these fields.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent. In the field of material science, it has been studied for its potential as a corrosion inhibitor. In the field of environmental science, it has been studied for its potential as a water treatment agent.
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-17-14-8-7-12(9-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZAMNSKXGQZEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329074 | |
Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85270858 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
CAS RN |
790726-18-0 | |
Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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